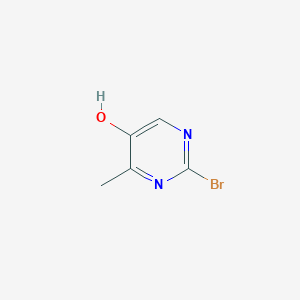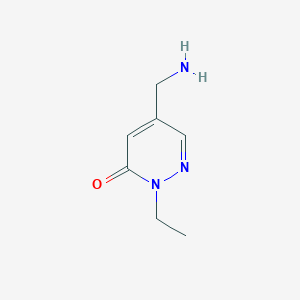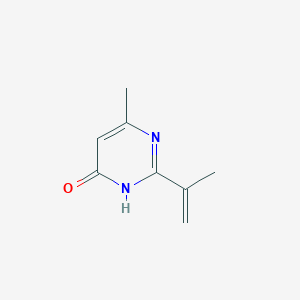
Tris(benzoylacetonato)mono(phenanthroline)europium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(benzoylacetonato)mono(phenanthroline)europium(III) is a coordination compound that features europium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The empirical formula for this compound is C42H35EuN2O6, and it has a molecular weight of 815.70 .
Métodos De Preparación
The synthesis of Tris(benzoylacetonato)mono(phenanthroline)europium(III) typically involves the reaction of europium(III) chloride with benzoylacetone and phenanthroline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
Tris(benzoylacetonato)mono(phenanthroline)europium(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The europium ion can participate in redox reactions, although these are less common due to the stability of the Eu(III) oxidation state.
Substitution Reactions: Ligand exchange reactions can occur, where the benzoylacetonato or phenanthroline ligands are replaced by other ligands under specific conditions.
Coordination Reactions: The compound can form complexes with other metal ions or organic molecules, altering its luminescent properties.
Common reagents used in these reactions include strong acids or bases, and the reactions are typically carried out under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tris(benzoylacetonato)mono(phenanthroline)europium(III) has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in various analytical techniques, including fluorescence spectroscopy.
Biology: Employed in bioimaging and as a marker in biological assays due to its strong luminescence.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Mecanismo De Acción
The luminescent properties of Tris(benzoylacetonato)mono(phenanthroline)europium(III) are primarily due to the europium ion. When excited by an external light source, the europium ion undergoes electronic transitions that result in the emission of light, typically in the red region of the spectrum. The benzoylacetonato and phenanthroline ligands play a crucial role in sensitizing the europium ion, enhancing its luminescence .
Comparación Con Compuestos Similares
Tris(benzoylacetonato)mono(phenanthroline)europium(III) can be compared with other europium complexes, such as:
Tris(dibenzoylmethane)mono(1,10-phenanthroline)europium(III): Similar luminescent properties but different ligand structure.
Europium(III)tris(acetylacetonate): Another luminescent europium complex with different ligands.
Europium(III)tris(thenoyltrifluoroacetonate): Known for its strong luminescence and used in similar applications.
The uniqueness of Tris(benzoylacetonato)mono(phenanthroline)europium(III) lies in its specific ligand combination, which provides distinct luminescent properties and makes it suitable for specialized applications.
Propiedades
Fórmula molecular |
C42H35EuN2O6 |
|---|---|
Peso molecular |
815.7 g/mol |
Nombre IUPAC |
europium(3+);1,10-phenanthroline;1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C12H8N2.3C10H9O2.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h1-8H;3*2-7H,1H3;/q;3*-1;+3 |
Clave InChI |
MLLUHAGKVMDUAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)

![5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol](/img/structure/B13109620.png)










